molecular formula C32H31N5O5S B2604546 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide CAS No. 1022807-21-1

2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide

Katalognummer: B2604546
CAS-Nummer: 1022807-21-1
Molekulargewicht: 597.69
InChI-Schlüssel: KVDJMZBDGVIXIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,3-benzodioxol moiety, an imidazo[1,2-c]quinazolin ring system, and a sulfanyl group. These groups can have various biological activities depending on their context within the overall structure of the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The 1,3-benzodioxol and imidazo[1,2-c]quinazolin rings are aromatic, meaning they are planar and conjugated. The sulfanyl group is likely to be tetrahedral .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfanyl group could make the compound more polar, while the aromatic rings could contribute to its stability .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Biological Properties of Quinazoline Derivatives :

    • A study explored the synthesis of quinazoline derivatives similar to the compound . These compounds were found to inhibit brain monoamine oxidase (MAO) activity, particularly the deamination of 5-HT, a neurotransmitter. Some of these compounds also showed moderate therapeutic effects in models of mouse tumors, indicating potential antitumor properties (Markosyan et al., 2008).
  • Antibacterial and Antifungal Activities :

    • Research on related quinazoline derivatives has shown significant biological activity against standard strains of bacteria and fungi. This study synthesized novel quinazoline analogs and tested them for antimicrobial and antifungal properties, suggesting potential applications in treating infections (Anisetti & Reddy, 2012).
  • Antitumor Activity and Synthesis Techniques :

    • Another study described the synthesis of quinazolin-4(3H)-one derivatives using microwave activation and phase-transfer catalysis. These compounds were screened for antitumor activity against various human tumor cell lines, with some showing significant activity. This suggests potential applications in cancer research and therapy (El-Badry et al., 2020).
  • Synthesis of Bioactive Quinazoline Derivatives :

    • Another research synthesized 2-sulfanyl-substituted quinazoline derivatives and found that several exhibited high anti-monoamine oxidase and antitumor activity. This indicates the potential of such compounds in developing treatments for diseases involving monoamine oxidase, like depression, and certain types of cancers (Markosyan et al., 2015).
  • Molecular Docking Studies and Anticancer Effects :

    • A study on the green synthesis of quinazolin-4(3H)-one derivatives included molecular docking studies to assess their anticancer effects. This research suggests these compounds have potential as chemotherapeutic agents, offering insights into their interactions with cancer-related biological targets (Laxminarayana et al., 2021).

Eigenschaften

IUPAC Name

2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O5S/c1-3-19-9-12-21(13-10-19)34-30(39)27(4-2)43-32-36-23-8-6-5-7-22(23)29-35-24(31(40)37(29)32)16-28(38)33-17-20-11-14-25-26(15-20)42-18-41-25/h5-15,24,27H,3-4,16-18H2,1-2H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJMZBDGVIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.